molecular formula C20H18O4 B108178 6-(3,3-DMA)chrysin CAS No. 50678-91-6

6-(3,3-DMA)chrysin

Cat. No. B108178
CAS RN: 50678-91-6
M. Wt: 322.4 g/mol
InChI Key: SIXNWJHCSFYZBN-UHFFFAOYSA-N
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Description

6-(3,3-DMA)chrysin is a derivative of chrysin, a naturally occurring flavonoid with various biological activities. The modification of chrysin by introducing a 3,3-dimethylallyl group at the 6-position is of interest due to the potential alteration in biological activity and physicochemical properties that such substitutions can confer. The synthesis and study of such derivatives are important for understanding the structure-activity relationships of flavonoids.

Synthesis Analysis

The synthesis of 6-(3,3-DMA)chrysin derivatives has been explored through regioselective synthetic methods. The process involves the Claisen rearrangement of protected 5-O-(3,3-dimethylallyl) chrysin under specific conditions to achieve the desired substitution at the 6-position. Different solvents and temperatures have been used to direct the rearrangement towards the 6-(1,1-dimethylallyl) isomer, with variations in protecting groups for the 7-position of chrysin also affecting the outcome of the synthesis .

Molecular Structure Analysis

The molecular structure of 6-(3,3-DMA)chrysin is characterized by the presence of the dimethylallyl group at the 6-position of the flavonoid skeleton. This structural modification can influence the molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and its overall biological activity. The regioselective synthesis allows for the precise modification of the chrysin molecule, which is crucial for structure-activity relationship studies.

Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 6-(3,3-DMA)chrysin is the Claisen rearrangement, which is a [3,3]-sigmatropic reaction where an allyl vinyl ether is converted into a γ,δ-unsaturated carbonyl compound. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the regioselectivity of the rearrangement, thus influencing the formation of the 6-(3,3-DMA)chrysin isomer .

Physical and Chemical Properties Analysis

Scientific Research Applications

Neuroprotective Effects in Parkinson's Disease

Chrysin, a natural flavonoid found in various plants and bee products, has demonstrated neuroprotective effects. A study by (Goes et al., 2018) explored its potential in a mouse model of Parkinson's disease induced by 6-hydroxydopamine. The results showed that chrysin prevented behavioral alterations, reduced inflammatory cytokines, and supported dopaminergic neuron recovery in the striatum.

Antioxidant and Anticancer Potential

Chrysin’s antioxidant ability was further explored by (Ghiasi et al., 2018), who used a quantum mechanical approach to study its interaction with β-cyclodextrin. This interaction was found to enhance the solubility and antioxidant potential of chrysin, suggesting possible therapeutic applications.

Anti-inflammatory Effects in Inflammatory Bowel Disease

A study by (Shin et al., 2009) demonstrated chrysin’s anti-inflammatory effects in a mouse model of dextran sodium sulfate-induced colitis. Chrysin treatment resulted in reduced weight loss, amelioration of colonic damage, and decreased production of inflammatory mediators.

Hepatoprotective Effects

Chrysin's hepatoprotective properties were investigated by (Pushpavalli et al., 2010). Their study on d-galactosamine-induced hepatitis in rats found that chrysin treatment reduced hepatic marker enzyme activities and oxidative stress, suggesting its potential as a hepatoprotective agent.

Ocular Therapeutic Applications

(Liao et al., 2020) investigated the effects of chrysin on high glucose-induced migration of chorioretinal endothelial cells, relevant to diabetic retinopathy. Chrysin inhibited cell migration and down-regulated VEGF and VEGFR, indicating its potential in treating diabetic retinopathy.

properties

IUPAC Name

5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10-11,21,23H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXNWJHCSFYZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332054
Record name 6-(3,3-DMA)chrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,3-DMA)chrysin

CAS RN

50678-91-6
Record name 6-(3,3-DMA)chrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Conseil, A Decottignies, JM Jault, G Comte… - Biochemistry, 2000 - ACS Publications
The Pdr5p multidrug ABC (“ATP-binding cassette”) transporter was highly overexpressed in plasma membranes from a yeast strain exhibiting both pdr1-3 gain-of-function mutation in …
Number of citations: 73 pubs.acs.org
AA Nugroho, MS Hadi, C Adianto, JAK Putra - researchgate.net
Morbiditas dari COVID-19 hingga saat ini terus mengalami kenaikan. Salah satu komplikasinya adalah reaksi hiperinflamasi berupa badai sitokin yang menuntun Acute Respiratory …
Number of citations: 2 www.researchgate.net

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